Ethyl ethanesulfinate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl ethanesulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S/c1-3-6-7(5)4-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOMIMIQJHFXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563588 | |
| Record name | Ethyl ethanesulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
673-54-1 | |
| Record name | Ethanesulfinic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=673-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl ethanesulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Conceptual Framework of Sulfinate Esters in Modern Synthesis
A defining feature of sulfinate esters is the stereogenic nature of the sulfur atom, which is configurationally stable. This stability has been harnessed for the asymmetric synthesis of chiral compounds, particularly chiral sulfoxides. nacchemical.com In contemporary synthesis, sulfinate esters are recognized as important precursors for various organosulfur compounds. They can act as sulfinylating, sulfenylating, or even sulfonylating reagents depending on the reaction conditions. thieme-connect.com Their ability to serve as electrophiles at the sulfur center is fundamental to their role in forming new carbon-sulfur and heteroatom-sulfur bonds. acs.org Modern synthetic methods continue to expand the utility of sulfinate esters, employing them in transition-metal-catalyzed cross-coupling reactions and for the generation of sulfinyl radicals. bldpharm.com
Historical Context and Evolution of Sulfinate Ester Chemistry
The chemistry of sulfinate esters has a rich history that has been pivotal in the development of sulfur stereochemistry. A landmark achievement was the preparation of diastereomeric O-menthyl p-toluenesulfinates by reacting p-toluenesulfinyl chloride with (-)-menthol. This experiment was one of the first to confirm that the sulfinyl sulfur atom is a stable stereocenter. rsc.org
This discovery laid the groundwork for the "Andersen synthesis," a widely applied method for preparing enantiomerically pure sulfoxides. rsc.org This classical approach involves the reaction of a sulfinyl chloride with a chiral alcohol to form a mixture of diastereomeric sulfinate esters. After separation of the diastereomers, reaction with an organometallic reagent (like a Grignard reagent) proceeds with inversion of configuration at the sulfur atom to yield an optically pure sulfoxide (B87167). rsc.org
Early methods for the synthesis of simple alkyl sulfinates, such as ethyl ethanesulfinate (B1267084), involved the reaction of the corresponding sulfinyl chloride with an alcohol, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. nacchemical.comdatapdf.com Over the years, synthetic routes have evolved significantly. While the reaction of sulfinyl chlorides remains a fundamental method, newer approaches include the oxidation of disulfides in the presence of an alcohol or the direct condensation of sulfinic acids with alcohols using coupling reagents. nacchemical.com These modern methods offer milder conditions and greater functional group tolerance, broadening the accessibility and application of sulfinate esters in synthesis. nacchemical.comacs.org
Significance of Ethyl Ethanesulfinate As a Prototypical Sulfinate Ester in Mechanistic and Synthetic Studies
Contemporary Esterification Routes to Sulfinate Estersrsc.org
Contemporary methods for preparing sulfinate esters often involve the direct coupling of sulfinic acids with alcohols or the oxidation of more reduced sulfur precursors. These routes are favored for their operational simplicity and compatibility with a diverse range of molecular structures.
The direct esterification of sulfinic acids with alcohols represents a primary and atom-economical pathway to sulfinate esters. organic-chemistry.org However, this transformation can be challenging due to the propensity of sulfinic acids to undergo disproportionation under acidic conditions. rsc.org To circumvent this, various catalytic and mediated approaches have been developed.
Lanthanide(III) triflates have emerged as effective Lewis acid catalysts for the direct preparation of sulfinate esters from sulfinic acids and alcohols. organic-chemistry.orgnih.gov In 2008, a significant advancement was reported involving the use of ytterbium triflate (Yb(OTf)₃) to catalyze the sulfinylation of alcohols. rsc.orgrsc.org This method allows for the efficient synthesis of alkyl arenesulfinates in good yields. organic-chemistry.org
Ytterbium triflate is known for its high oxophilicity and water stability, making it a robust catalyst in reactions involving carbonyl or related functional groups. nih.govnih.gov The catalytic cycle is believed to involve the activation of the sulfinic acid by the ytterbium(III) center, facilitating the nucleophilic attack by the alcohol. nih.gov This process has been successfully applied to a range of alcohols, demonstrating the utility of lanthanide catalysts in promoting this key transformation. organic-chemistry.orgcore.ac.ukuwo.carsc.org
To avoid the use of metals, alternative activation methods have been explored. A notable metal-free synthesis of sulfinate esters was developed utilizing 1,1'-Carbonyldiimidazole (CDI) as a mediating agent. rsc.orgrsc.org In this approach, the sulfinic acid is first treated with CDI. organic-chemistry.org This reaction forms a reactive sulfinylimidazole intermediate, with the spontaneous release of carbon dioxide indicating its rapid formation. organic-chemistry.org
Following the activation step, the subsequent addition of an alcohol (primary, secondary, or tertiary) to the intermediate results in the formation of the corresponding sulfinate ester in very good yields. organic-chemistry.org This two-step, one-pot procedure, reported by Hitchcock and coworkers in 2021, provides a mild and efficient metal-free pathway to a wide array of sulfinate esters. rsc.orgorganic-chemistry.org CDI is a well-established coupling reagent, known for its ability to activate carboxylic acids for amidation and esterification, and its application has been successfully extended to the less stable sulfinic acids. orgsyn.orgresearchgate.netnih.govorgsyn.org
A novel strategy for the esterification of sulfinic acids involves the use of isocyanides. rsc.orgresearchgate.net Reported in 2021 by Wen and coworkers, this method leverages the reactivity of isocyanides to induce the coupling of sulfinic acids with various alcohols, including primary, secondary, and tertiary ones. rsc.orgrsc.orgresearchgate.net The reaction proceeds through a proposed sulfoxide-type intermediate. rsc.orgrsc.org
This isocyanide-induced esterification is advantageous due to its operational simplicity and broad functional group tolerance, yielding over 40 examples with up to 99% yields. researchgate.net The mechanism avoids the need for external oxidants or dehydrating agents. researchgate.net While isocyanides are often used in multicomponent reactions, their application as promoters for the esterification of sulfinic acids represents a unique activation strategy in organosulfur chemistry. researchgate.netacs.orgnih.gov
Table 1: Comparison of Synthetic Routes to Sulfinate Esters from Sulfinic Acids and Alcohols
| Method | Key Reagent/Catalyst | Year Reported | Key Advantages | Ref. |
|---|---|---|---|---|
| Metal-Catalyzed Sulfinylation | Ytterbium Triflate (Yb(OTf)₃) | 2008 | Effective for direct esterification, good yields. | rsc.orgrsc.orgorganic-chemistry.org |
| Metal-Free Mediation | 1,1'-Carbonyldiimidazole (CDI) | 2021 | Mild, metal-free conditions, broad alcohol scope. | rsc.orgrsc.orgorganic-chemistry.org |
| Isocyanide-Induced Esterification | Isocyanide | 2021 | Simple operation, high yields, broad functional group tolerance. | rsc.orgrsc.orgresearchgate.net |
Oxidative methods provide an alternative avenue to sulfinate esters, often starting from more readily available and stable sulfur-containing compounds like thioesters or thiols. sciencedaily.com These strategies typically involve the formation of new S-O bonds through the action of an oxidizing agent.
A practical and efficient method for synthesizing sulfinate esters involves the direct oxidation of thioesters. dntb.gov.uarsc.org Thioesters are advantageous starting materials as they are generally odorless, stable, and more easily handled than the corresponding thiols. sciencedaily.com A recently developed two-step protocol begins with the synthesis of a thioester, for instance, through the copper-catalyzed C–S bond formation between an aryl iodide and a thioacid like thiobenzoic acid. rsc.orgrsc.org
The resulting thioester intermediate can then be directly oxidized to the desired sulfinate ester without requiring purification. rsc.orgrsc.org This oxidation is commonly achieved using reagents such as N-bromosuccinimide (NBS) in the presence of an alcohol. rsc.orgrsc.org This approach allows for the synthesis of a wide variety of sulfinate esters from easily accessible starting materials like aryl iodides, carboxylic acids, and anilines, expanding the toolkit of organosulfur chemistry. sciencedaily.comrsc.orgrsc.org
Table 2: Overview of the Direct Oxidation of Thioesters for Sulfinate Ester Synthesis
| Step | Description | Key Reagents | Significance | Ref. |
|---|---|---|---|---|
| 1. Thioester Formation | Copper-catalyzed C-S cross-coupling. | Aryl iodide, Thioacid, Copper catalyst. | Creates the thioester precursor from readily available materials. | rsc.orgrsc.org |
| 2. Oxidation | Direct oxidation of the thioester in an alcohol solvent. | N-bromosuccinimide (NBS), Alcohol. | Efficiently converts the stable thioester to the target sulfinate ester. | rsc.orgrsc.org |
Oxidative Strategies for Sulfinate Ester Formation
Oxidation of Disulfides with N-Bromosuccinimide in Alcoholic Media
A well-established method for the synthesis of sulfinate esters involves the oxidation of disulfides. rsc.org The use of N-Bromosuccinimide (NBS) in an alcoholic solvent provides a direct route to the corresponding sulfinate esters. rsc.orgrsc.org This method is advantageous due to the ready availability of disulfide starting materials and the operational simplicity of the reaction.
The reaction of diethyl disulfide with NBS in ethanol (B145695) leads to the formation of this compound. The proposed mechanism involves the electrophilic attack of bromine (from NBS) on one of the sulfur atoms of the disulfide, leading to the formation of a sulfenyl bromide intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol (ethanol), followed by further oxidation and rearrangement steps to yield the final sulfinate ester product. The use of ultrasound has been shown to promote the oxidation of thiols with NBS in alcohol, affording a wide variety of sulfinate esters smoothly. rsc.org
Detailed research findings have demonstrated the broad applicability of this method for a range of disulfides and alcohols. rsc.orgrsc.org While this method is effective, it is one of several oxidative strategies available for the synthesis of sulfinate esters from organosulfur(II) compounds. rsc.org
Transformations from Precursor Sulfur-Containing Compounds
Conversion of Sulfoxides via S–C Bond Cleavage (e.g., Photoinduced Thia-Baeyer–Villiger Oxidation)
The transformation of sulfoxides into sulfinate esters via S–C bond cleavage represents an innovative approach. One notable example is the photoinduced thia-Baeyer–Villiger oxidation. rsc.orgrsc.org In a study by Ma and coworkers, dibenzothiophene (B1670422) oxide was treated with tert-butyl hydroperoxide in the presence of a porphyrin catalyst under irradiation, which resulted in S–C bond cleavage to afford a sulfinate ester. rsc.orgresearchgate.netrsc.org This reaction is significant as the thia-Baeyer-Villiger reaction involving sulfoxides was previously considered unlikely, with oxidation to the sulfone typically occurring instead. researchgate.net The photoinduced nature of this reaction provides a mild and selective pathway for this transformation. researchgate.net
Another method reported by Sun et al. involves the reaction of tert-butyl sulfoxides with various nucleophiles, including alcohols, in the presence of NBS as an oxidant. rsc.orgrsc.org This reaction proceeds through a sulfinyl bromide intermediate, which then reacts with the alcohol to form the sulfinate ester. rsc.orgrsc.org These methods highlight the utility of sulfoxides as precursors for sulfinate esters through strategic S–C bond cleavage. rsc.orgrsc.org
Reactions of Aryl Iodides via Copper-Catalyzed Thiolation and Subsequent Oxidation
A practical and efficient two-step method for synthesizing sulfinate esters from readily available aryl iodides has been developed. rsc.orgrsc.org This process involves a copper-catalyzed thiolation of the aryl iodide, followed by oxidation of the resulting thioester intermediate. rsc.orgrsc.org This approach is particularly advantageous as it avoids the use of often odorous and unstable thiols as starting materials. qs-gen.comsciencedaily.com
The first step involves the copper-catalyzed C–S bond formation between an aryl iodide and a thiolating agent, such as thiobenzoic acid or potassium thioacetate. rsc.org This reaction is typically carried out under mild conditions. rsc.org The resulting thioester can then be directly oxidized to the sulfinate ester using an oxidizing agent like N-bromosuccinimide (NBS) in an alcoholic solvent. rsc.org A key benefit of this method is that the thioester intermediate often does not require purification before the oxidation step. rsc.org
This methodology has been shown to be applicable to a wide variety of aryl iodides, including those with various functional groups, and allows for the synthesis of highly functionalized sulfinate esters. rsc.orgqs-gen.com The ability to start from diverse and accessible aryl iodides significantly expands the scope of sulfinate esters that can be prepared. qs-gen.com
Table 1: Synthesis of Aryl Sulfinate Esters from Aryl Iodides
| Aryl Iodide | Thiolating Agent | Oxidant | Alcohol | Product |
| 4-Iodoanisole | Thiobenzoic acid | NBS | Methanol | Methyl 4-methoxybenzenesulfinate |
| 1-Chloro-4-iodobenzene | Thiobenzoic acid | NBS | Methanol | Methyl 4-chlorobenzenesulfinate |
| 2-Iodotoluene | Potassium thioacetate | NBS | Ethanol | Ethyl 2-methylbenzenesulfinate |
This table provides illustrative examples of the two-step synthesis of aryl sulfinate esters from aryl iodides.
Catalytic and Stereoselective Synthesis of Sulfinate Esters
The development of catalytic and stereoselective methods for the synthesis of sulfinate esters is a significant area of research, aiming to produce chiral sulfinyl compounds with high enantiopurity. researchgate.netrsc.org These chiral compounds are valuable in asymmetric synthesis and as pharmaceutical agents. acs.orgfrontiersin.org
Transition Metal-Catalyzed Methods
Transition metal catalysis has emerged as a powerful tool for the synthesis of sulfinate esters, offering efficient and selective transformations. researchgate.netrsc.org Various transition metals, including copper, have been employed to catalyze the formation of sulfinate esters from different precursors. rsc.org
A notable transition metal-catalyzed method involves the use of copper to facilitate the formation of sulfinate esters from sulfonyl hydrazides and alcohols. rsc.orgsci-hub.senih.gov In 2016, Pan, Han, and coworkers reported a copper(II) triflate-catalyzed reaction of sulfonyl hydrazides with alcohols under an oxygen atmosphere, which provided sulfinate esters in good yields. rsc.org This reaction represents a novel strategy for the transformation of readily available sulfonyl hydrazides. nih.gov
The proposed reaction mechanism suggests that the sulfonyl hydrazide acts as a sulfinic acid precursor. sci-hub.senih.gov The reaction is believed to proceed through the formation of diazenes and the corresponding sulfinic acids as intermediates, which then react with the alcohol to form the sulfinate ester. rsc.org The catalytic system tolerates a wide range of sulfonyl hydrazide substrates. nih.gov
Table 2: Copper-Catalyzed Synthesis of Sulfinate Esters from Sulfonyl Hydrazides
| Sulfonyl Hydrazide | Alcohol | Copper Catalyst | Product | Yield |
| Benzenesulfonyl hydrazide | Methanol | Cu(OTf)₂ | Methyl benzenesulfinate | Good |
| 4-Toluenesulfonyl hydrazide | Ethanol | Cu(OTf)₂ | Ethyl 4-toluenesulfinate | 51% researchgate.net |
| 4-Chlorobenzenesulfonyl hydrazide | Propanol | Cu(OTf)₂ | Propyl 4-chlorobenzenesulfinate | Moderate |
This table summarizes representative examples of the copper-catalyzed synthesis of sulfinate esters from sulfonyl hydrazides and various alcohols. Yields are generally reported as good to moderate. sci-hub.seresearchgate.net
Organocatalytic and Asymmetric Approaches
Organocatalysis has emerged as a vital strategy for the asymmetric synthesis of chiral molecules, avoiding the use of metals. For sulfinate esters, this approach is particularly valuable for establishing stereogenic sulfur centers with high enantioselectivity.
Cinchona alkaloids, a class of naturally derived, inexpensive, and commercially available compounds, have proven to be exceptional organocatalysts for the enantioselective synthesis of sulfinate esters. nih.govacs.orgnih.gov These bifunctional catalysts typically utilize a dynamic kinetic resolution (DKR) strategy, coupling racemic sulfinyl chlorides with achiral alcohols to produce enantioenriched sulfinate esters. rsc.orgnih.gov
The mechanism involves the alkaloid acting as a chiral base and/or a nucleophilic catalyst. It reacts with the sulfinyl chloride to form a chiral sulfinylammonium intermediate, which racemizes rapidly. nih.gov This intermediate then reacts diastereoselectively with an alcohol, transferring the sulfinyl group to generate the sulfinate ester with high enantiomeric excess (ee). acs.orgnih.gov Both enantiomers of a target sulfinate can often be synthesized by selecting the appropriate pseudoenantiomeric cinchona alkaloid (e.g., quinine (B1679958) vs. quinidine). acs.orgresearchgate.net
Research has demonstrated the effectiveness of various cinchona alkaloids. For instance, the reaction between tert-butanesulfinyl chloride and various benzyl (B1604629) alcohols, catalyzed by quinidine, can provide the sulfinate ester product in high yield and enantioselectivity. nih.gov
Table 1: Performance of Cinchona Alkaloid Catalysts in Enantioselective Sulfinyl Transfer Data derived from studies on the catalytic enantioselective synthesis of sulfinate esters. nih.govacs.org
| Catalyst (mol %) | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee %) |
| Quinidine (10%) | tert-Butanesulfinyl Chloride | 2,4,6-Trichlorobenzyl alcohol | 92% | 90% nih.govacs.org |
| Cinchonine (10%) | tert-Butanesulfinyl Chloride | Benzyl alcohol | 93% | 70% acs.org |
| Quinine (10%) | tert-Butanesulfinyl Chloride | Benzyl alcohol | 65% | 72% acs.org |
| (1R,2S)-(-)-N-methylephedrine (10%) | tert-Butanesulfinyl Chloride | Benzyl alcohol | Good Conversion | 38% acs.org |
Radical-Mediated Synthetic Pathways for Sulfinate Esters
Radical chemistry provides a complementary set of synthetic routes to sulfinate esters, often under mild conditions. These pathways typically involve the generation of sulfonyl radicals, which are then trapped by appropriate reagents.
Visible-light photoredox catalysis has become a powerful tool for initiating organic reactions by enabling single-electron transfer (SET) processes under mild conditions. beilstein-journals.org This strategy can be harnessed for the synthesis of sulfonyl-containing compounds. nih.govchinesechemsoc.org In this context, a photocatalyst, upon excitation by visible light, can oxidize or reduce a suitable precursor to generate a sulfonyl radical. researchgate.netacs.org For instance, aryl sulfonyl radicals can be generated from sources like aryl sulfonium (B1226848) salts through a SET event and subsequently trapped. acs.org This method avoids harsh reagents and high temperatures, offering a more sustainable approach to radical generation. researchgate.net The generated sulfonyl radical is a key intermediate that can be intercepted to form various sulfur-containing products, including sulfinate esters. nih.govresearchgate.net
A related photochemical strategy involves the formation of an electron donor-acceptor (EDA) complex between an electron-rich donor molecule and an electron-deficient acceptor. nih.gov This ground-state complex can absorb visible light, promoting a direct single-electron transfer from the donor to the acceptor without the need for an external photocatalyst. acs.orgrsc.org
For the synthesis of sulfur-containing compounds, a sulfinate salt can act as the electron donor, forming an EDA complex with a suitable electron acceptor. acs.orgresearchgate.net Upon irradiation with visible light, the complex undergoes an SET process, generating a sulfonyl radical. acs.orgrsc.org This radical can then participate in subsequent reactions to form the desired product. researchgate.net This approach has been successfully applied to C-S bond formation, highlighting its potential for sulfinate ester synthesis and related transformations. acs.orgrsc.org
The core of many radical-based syntheses of sulfinate esters is the effective generation and subsequent trapping of sulfonyl radicals. researchgate.netacs.org These radicals can be produced from a variety of stable precursors, including sulfonyl hydrazides, sulfinic acids, and DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). nih.gov
Once generated, often through photoredox catalysis or other initiation methods, the sulfonyl radical must be "trapped" to form the final product. acs.orgacs.org For example, electrochemical methods can generate alkoxysulfonyl radicals from inorganic sulfites and alcohols; these radicals are then trapped by alkenes to yield sulfonate esters. rsc.orgnih.gov In other systems, a generated sulfonyl radical might be trapped by an alcohol or another nucleophile to form the sulfinate ester linkage. The versatility in both generating and trapping these radical intermediates makes this a flexible strategy for synthesizing a broad range of sulfonyl-containing molecules. nih.gov
Nucleophilic and Electrophilic Pathways Involving the Sulfur Center
The reactivity of this compound is largely dictated by the nature of the sulfinyl group, where the sulfur atom can act as an electrophilic center.
Alkyl sulfinates, including this compound, are recognized as potent electrophiles, with reactivity that has been compared to that of sulfonyl chlorides. nih.gov The sulfur atom of the sulfinyl group is electron-deficient, making it susceptible to attack by a variety of nucleophiles. This electrophilic character allows sulfinate esters to act as sulfinylating agents. rsc.org
For instance, nucleophilic substitution reactions on sulfinate esters proceed effectively to yield various organosulfur(IV) compounds. rsc.orgrsc.org A primary example is the Andersen synthesis of chiral sulfoxides, where organometallic reagents, such as Grignard reagents, act as carbon nucleophiles that attack the electrophilic sulfur atom of a sulfinate ester. nih.govrsc.org This reaction underscores the capacity of the sulfinate sulfur center to accept an electron pair from a nucleophile, leading to the displacement of the alkoxy group and the formation of a new carbon-sulfur bond. nih.gov Furthermore, under Friedel-Crafts-type conditions promoted by Lewis acids like aluminum trichloride, sulfinate esters can sulfinylate electron-rich aromatic compounds, further demonstrating their role as electrophiles. rsc.org
While alkyl sulfinates are generally regarded as electrophiles, their reactivity can be complex. In certain contexts, such as reactions with methanesulfenyl chloride, it has been suggested that this compound may act as a nucleophile. researchgate.netacs.org However, the predominant and synthetically valuable pathway involves the attack of external nucleophiles on the electrophilic sulfur atom of the sulfinate ester. nih.govrsc.org
The reaction of this compound with nucleophiles like alcohols and water leads to substitution at the sulfur center.
Reaction with Alcohols (Transesterification): In the presence of an acid catalyst, acyclic sulfinate esters can undergo transesterification when dissolved in an alcohol. rsc.org This equilibrium reaction involves the nucleophilic attack of the solvent alcohol on the electrophilic sulfur atom of the this compound. This is followed by the elimination of ethanol to form a new sulfinate ester. The general mechanism for transesterification of esters under acidic or basic conditions serves as a model for this process. masterorganicchemistry.com To drive the reaction towards the desired product, the alcohol serving as the nucleophile is typically used as the solvent. masterorganicchemistry.com
Reaction with Water (Hydrolysis): The reaction of this compound with water results in hydrolysis, yielding ethanesulfinic acid and ethanol. This process is a key focus of mechanistic studies and is catalyzed by both acid and base. oup.com Mechanistic investigations on analogous acyclic sulfinates suggest that the reaction proceeds via nucleophilic attack of water at the sulfur atom. rsc.orgoup.com A detailed analysis of the hydrolysis mechanism and associated bond fission is presented in section 3.3.
Rearrangement and Isomerization Pathways
Sulfinate esters can undergo structural reorganization, most notably through thermal isomerization.
Sulfinate esters can undergo a thermal rearrangement to form their more thermodynamically stable isomers, sulfones. rsc.orgrsc.org This transformation involves the migration of the alkyl or aryl group from the oxygen atom to the sulfur atom.
This isomerization is particularly well-documented for sulfinate esters that possess an activated alkoxy group, such as allylic, propargylic, or benzylic esters, which can rearrange readily. wikipedia.org Simple alkyl sulfinates, such as this compound, are generally more stable but can also isomerize to the corresponding sulfone upon heating. rsc.orgrsc.org The driving force for this reaction is the formation of the highly stable sulfonyl group (SO₂).
Hydrolysis Mechanisms of Aliphatic Sulfinate Esters
The hydrolysis of sulfinate esters has been a subject of detailed mechanistic investigation to determine the precise nature of the bond cleavage involved. The reaction can, in principle, proceed through cleavage of either the sulfur-oxygen (S–O) bond or the carbon-oxygen (C–O) bond of the ester linkage.
Direct experimental evidence for the hydrolysis of this compound itself is scarce, but mechanistic studies on closely related acyclic sulfinate and sulfonate esters provide a clear and compelling picture of the likely pathway.
Research on the acid-catalyzed hydrolysis of methyl benzenesulfinate, an acyclic model compound, revealed a small but detectable amount of oxygen-18 isotope exchange at the sulfinyl oxygen. rsc.org However, the rate of hydrolysis was found to be approximately 200 times faster than the rate of this isotope exchange. This significant rate difference is considered inconsistent with a mechanism involving a stable hypervalent intermediate (a sulfurane), which would be expected to lead to more extensive isotope exchange. rsc.org Instead, these findings, along with studies on buffer catalysis, strongly support a concerted, SN2-like mechanism for the hydrolysis of simple acyclic sulfinates. rsc.orgoup.com This pathway involves a direct nucleophilic attack by water at the electrophilic sulfur atom, leading to S–O bond fission . Theoretical calculations suggest this process is facilitated by the protonation of the alkoxy oxygen, which makes the alcohol a better leaving group. rsc.org
This mechanism stands in stark contrast to that observed for the analogous sulfonate esters. Tracer experiments using H₂¹⁸O on the hydrolysis of ethyl ethanesulfonate (B1225610) —a closely related compound with a sulfonyl (SO₂) group instead of a sulfinyl (SO) group—demonstrated that the reaction proceeds with 100% C–O bond fission . oup.comresearchgate.net This cleavage occurs via a BAL1-E1 mechanism, where the bond between the ethyl group and the oxygen atom is broken. oup.comresearchgate.net
The divergent pathways for these structurally similar esters highlight the profound influence of the oxidation state of the sulfur atom on the reaction mechanism. The sulfinyl group in this compound directs the nucleophilic attack to the sulfur atom (S–O fission), whereas the sulfonyl group in ethyl ethanesulfonate directs the reaction to proceed via cleavage at the alkyl carbon (C–O fission).
| Compound | Dominant Bond Fission in Hydrolysis | Proposed/Observed Mechanism | Reference |
|---|---|---|---|
| This compound (and related simple acyclic sulfinates) | S–O Fission (Proposed) | Concerted SN2-like attack at Sulfur | rsc.orgoup.com |
| Ethyl Ethanesulfonate | C–O Fission (100%) | BAL1-E1 Mechanism | oup.comresearchgate.net |
Kinetic Studies and Mechanistic Models (e.g., B_AL1-E1 Mechanism)
Kinetic investigations into the hydrolysis of aliphatic sulfonate esters, including this compound, have revealed specific mechanistic pathways. Studies conducted in both water and water-acetone mixed solvents have shown that these esters predominantly hydrolyze via a B_AL1-E1 mechanism. oup.com In the specific case of this compound, the hydrolysis proceeds entirely through the B_AL1-E1 pathway. oup.comresearchgate.net This mechanism involves the cleavage of the carbon-oxygen bond.
Hydrolysis Fission Ratios of Sulfonate Esters
| Compound | C-O Fission (%) | S-O Fission (%) | Reference |
|---|---|---|---|
| This compound | 100 | 0 | oup.comresearchgate.net |
| 1,3-Propanesultone | 85.6 | 14.4 | oup.comresearchgate.net |
Catalytic Activation Mechanisms
Sulfinate esters are versatile reagents in modern organic synthesis, in part due to their ability to be activated through catalytic processes. rsc.org Transition-metal catalysis, in particular, has provided powerful methods for transforming sulfinate esters into a variety of valuable organosulfur compounds. rsc.orgdicp.ac.cn These catalytic activation strategies often involve the generation of reactive intermediates that can participate in bond-forming reactions under mild conditions. acs.org
Transition Metal-Mediated Catalytic Cycles
Transition metals such as copper, palladium, and nickel are widely used to catalyze reactions involving sulfinate esters and their corresponding salts. rsc.orgacs.orgrsc.org These metals mediate catalytic cycles that enable the formation of carbon-sulfur bonds, leading to the synthesis of sulfoxides and sulfones. nih.govresearchgate.net The specific mechanism and outcome of the reaction are highly dependent on the choice of metal, ligands, and reaction conditions.
Copper-catalyzed reactions of sulfinate derivatives can proceed through a mechanism involving sulfonyl radical intermediates. rsc.org In a plausible pathway for the direct C–S coupling of sodium sulfinates, a copper catalyst facilitates a single-electron-transfer (SET) process. rsc.org This SET generates a sulfonyl free radical, which can then engage in subsequent bond-forming steps. rsc.org The involvement of radical species in these catalytic cycles is supported by experimental observations, such as the significant inhibition of the transformation in the presence of radical scavengers. rsc.org
Palladium catalysis enables the direct sulfinylation of organoboron compounds with sulfinate esters, providing an efficient route to a wide range of sulfoxides. acs.orgnih.gov This cross-coupling reaction typically employs a palladium precatalyst and proceeds under mild conditions. acs.orgnih.gov The process is tolerant of various functional groups that might be sensitive to traditional oxidation steps. nih.gov Mechanistic studies indicate that the palladium catalyst is essential for the reaction, as its absence results in no product formation. acs.orgnih.gov The efficiency of the catalytic sulfinylation can be optimized by adjusting parameters such as the solvent system and the concentration of reactants. nih.gov
Optimization of Palladium-Catalyzed Sulfinylation
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | Dioxane | 80 | n.d. | acs.orgnih.gov |
| PdCl₂(dppf) | Dioxane | 80 | 56 | acs.orgnih.gov |
| XPhos Pd G3 | Dioxane/H₂O | 80 | 78 | acs.orgnih.gov |
| XPhos Pd G4 | Dioxane/H₂O | 80 | 84 | acs.orgnih.gov |
| XPhos Pd G4 | Dioxane/H₂O | Room Temp | 91 | acs.orgnih.gov |
Based on the model reaction of 4-tolylboronic acid with methyl 4-methoxybenzenesulfinate. "n.d." indicates not detected. acs.orgnih.gov
A powerful strategy for forming C–S bonds involves the combination of nickel catalysis with photoredox catalysis. rsc.orgresearchgate.net This dual catalytic system enables the cross-coupling of sulfinate salts with aryl and heteroaryl halides to construct sulfones. rsc.orgresearchgate.net The reaction proceeds at room temperature under base-free conditions, showcasing its mild nature and broad functional group tolerance. rsc.org
In this mechanistic manifold, the photocatalyst, upon irradiation with light, activates the sulfinate salt through a single-electron transfer to generate a sulfonyl radical. rsc.orgacs.org This radical then enters a nickel-based catalytic cycle, leading to the formation of the C–S bond and regeneration of the active nickel catalyst. rsc.orgresearchgate.netresearchgate.net This approach allows for the synthesis of complex sulfone-containing molecules that are relevant in medicinal chemistry. rsc.org
Applications and Emerging Roles of Sulfinate Esters in Research
Versatile Reagents in Organic Synthesis
Sulfinate esters are increasingly recognized as powerful reagents in organic synthesis due to their dual reactivity. They can react through electrophilic activation of the sulfur atom or undergo nucleophilic substitution at the sulfur center. rsc.orgrsc.org This versatility allows them to be key intermediates in the formation of more complex sulfur-containing molecules. The stability of the chiral sulfur center in many sulfinate esters has also made them crucial in asymmetric synthesis. rsc.orgnih.gov Recent advancements have expanded the methods for both synthesizing sulfinate esters from readily available materials and for transforming them into other valuable organosulfur compounds. rsc.orgrsc.org
One of the key applications of sulfinate esters is in sulfinylation reactions, particularly the Friedel–Crafts-type reaction to form aryl sulfoxides. acs.org This reaction involves the electrophilic substitution of an aromatic ring with a sulfinyl group. Research has shown that methyl sulfinates, in the presence of a Lewis acid like aluminum trichloride, can effectively sulfinylate electron-rich aromatic compounds such as anisole, phenols, and anilines to produce the corresponding aryl sulfoxides in moderate to good yields. rsc.orgacs.org
The reaction proceeds under mild conditions and exhibits high regioselectivity, typically favoring substitution at the para position. acs.org This selectivity is attributed to the steric and electronic effects within the reaction intermediate. acs.org As a simple alkyl sulfinate, ethyl ethanesulfinate (B1267084) is a potential substrate for this type of transformation, providing a direct route to ethyl aryl sulfoxides.
| Arene | Sulfinate Ester | Lewis Acid | Product | Yield | Reference |
|---|---|---|---|---|---|
| Anisole | Methyl benzenesulfinate | AlCl₃ | 4-Anisyl phenyl sulfoxide (B87167) | Moderate | rsc.orgacs.org |
| Phenol | Methyl p-toluenesulfinate | AlCl₃ | 2-Hydroxy-5-methylphenyl p-tolyl sulfoxide | Good | acs.org |
| N,N-Dimethylaniline | Methyl benzenesulfinate | AlCl₃ | 4-(Dimethylamino)phenyl phenyl sulfoxide | Good | acs.org |
Ethyl ethanesulfinate serves as a valuable precursor for a variety of organosulfur compounds. The sulfinate ester moiety can be strategically transformed into sulfoxides, sulfones, sulfides, and sulfonamides, demonstrating its role as a central hub in organosulfur chemistry.
Sulfinate esters are well-established precursors for the synthesis of sulfoxides. A classic and widely used method is the Andersen sulfoxide synthesis, which involves the reaction of a sulfinate ester with an organometallic reagent, such as a Grignard reagent. rsc.org This nucleophilic substitution reaction at the sulfur atom proceeds with inversion of configuration, making it a cornerstone for the synthesis of chiral sulfoxides, particularly when using diastereomerically pure sulfinates derived from chiral alcohols like menthol. rsc.org
More recent methods have expanded the toolkit for converting sulfinate esters to sulfoxides. For instance, a facile synthesis of allyl sulfoxides has been developed through the S-allylation of sulfinate esters with allylsilanes under Pummerer-like conditions, using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) as an activator. rsc.orgchemrxiv.orgchemrxiv.org This method proceeds through a sulfonium (B1226848) intermediate and notably avoids the rsc.orgrsc.org-sigmatropic rearrangement often seen in similar systems. rsc.orgchemrxiv.org
| Method | Sulfinate Ester Type | Reagents | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Andersen Synthesis | Alkyl/Aryl Sulfinates | Grignard Reagents (R-MgX) | Chiral/Achiral Sulfoxides | Stereospecific (inversion of configuration) | rsc.org |
| Pummerer-like S-allylation | Methyl Arylsulfinates | Allyltrimethylsilane (B147118), Tf₂O | Allyl Sulfoxides | Avoids rsc.orgrsc.org-sigmatropic rearrangement | rsc.orgchemrxiv.org |
| Reaction with Diaryl Iodonium Salts | β-Sulfinyl Esters (in situ sulfenate generation) | Ar₂I⁺X⁻ | Diaryl Sulfoxides | Metal-free, mild conditions | mdpi.com |
Sulfinate esters can be directly converted to sulfones through thermal isomerization. rsc.orgrsc.org However, the synthesis of specific classes of sulfones, such as vinyl, allyl, and β-keto sulfones, often proceeds from the corresponding sulfinate salts (RSO₂Na) or sulfinic acids (RSO₂H), which can be obtained from the hydrolysis of sulfinate esters like this compound.
Vinyl Sulfones : These compounds are typically synthesized through various methods, including the palladium-catalyzed cross-coupling of vinyl tosylates with sulfinate salts. nih.gov
Allyl Sulfones : A common route to allyl sulfones is the reaction of sulfinic acids with 1,3-dienes. rsc.org This catalyst-free method is atom-economical and proceeds with high regioselectivity. rsc.org
β-Keto Sulfones : The synthesis of β-keto sulfones is often achieved through the reaction of sodium sulfinates with α-haloketones or via the oxidative sulfonylation of ketones. nih.gov
While not a direct conversion from the ester, the role of this compound as a stable precursor to the reactive ethylsulfinate anion or ethanesulfinic acid positions it as a key starting material for these important sulfone building blocks.
The conversion of sulfinate esters to sulfides has also been demonstrated. A protocol involving the S-allylation of sulfinate esters under Pummerer-type conditions, similar to the one used for sulfoxide synthesis, can be followed by a reduction step to yield allyl sulfides. rsc.orgalnoor.edu.iq The reaction of methyl arylsulfinates with allyltrimethylsilane and Tf₂O generates a sulfonium intermediate, which, instead of being hydrolyzed to a sulfoxide, is reduced with sodium borohydride (B1222165) to afford the corresponding sulfide. alnoor.edu.iq This two-step, one-pot procedure represents an efficient method for C–S bond formation starting from a sulfinate ester. rsc.org
The synthesis of sulfonamides, a critical functional group in pharmaceuticals, typically involves the reaction of sulfonyl chlorides with amines. acs.orgeurjchem.com However, modern methods increasingly utilize sodium sulfinates as safer and more versatile starting materials. nih.gov For example, the iodine-mediated coupling of sodium sulfinates with a wide range of primary and secondary amines provides sulfonamides in good to excellent yields under metal-free conditions. nih.gov
To utilize this compound for sulfonamide synthesis via this route, it would first need to be hydrolyzed to its corresponding sodium salt, sodium ethanesulfinate. This two-step sequence leverages the stability of the sulfinate ester as a storable precursor to the more reactive sulfinate salt needed for the amination reaction.
Q & A
Q. What are the standard methods for synthesizing ethyl ethanesulfinate, and how can purity be verified?
this compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, alkylation of methanesulfinate with ethyl iodide in anhydrous conditions (e.g., benzene) yields the product . Post-synthesis purification involves solvent extraction (e.g., separating benzene layers) and drying with agents like anhydrous MgSO₄ . Purity is confirmed via HPLC (retention time analysis) and mass spectrometry (molecular ion peaks at m/z corresponding to C₃H₈O₂S) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H NMR peaks at δ 1.3–1.5 ppm (triplet, CH₃CH₂) and δ 3.2–3.4 ppm (quartet, SO₂CH₂) confirm the ethyl and sulfinate groups.
- IR : Strong absorption bands near 1130 cm⁻¹ (S=O stretching) and 750 cm⁻¹ (C-S bond) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 123.1 and fragment ions (e.g., SO₂⁺ at m/z 64) .
Q. How should researchers design a kinetic study for sulfinate ester reactions?
- Variables : Monitor reaction rates under varying pH (e.g., pH 5–7 buffers), temperatures (25–50°C), and sulfinate concentrations.
- Controls : Include unreacted nucleosides (dC, mdC) to confirm selectivity .
- Data Collection : Use HPLC to quantify product formation at timed intervals (e.g., 0, 1, 3, 5 hours) .
Advanced Research Questions
Q. How can contradictory data on reaction yields (e.g., 70% vs. 80%) be resolved in sulfinate-mediated labeling?
Contradictions often arise from:
- Reagent Purity : Impurities in sodium ethanesulfinate or buffer salts (e.g., NaHSO₃) reduce yields. Validate reagents via titration or ICP-MS .
- Analytical Methods : Compare HPLC calibration standards across studies. For example, used 100 µM hmdC with optimized integration parameters .
- Reaction Conditions : Ensure consistency in pH (±0.1 units) and incubation time (±1 hour) .
Q. What strategies optimize selectivity of this compound in hydroxymethylcytosine (hmC) labeling?
- Competitive Assays : Co-incubate hmC with dC, mdC, and dT to test cross-reactivity. showed no reaction with non-hmC nucleosides under pH 5, 42°C conditions .
- Buffer Optimization : Sodium phosphate (pH 5) with NaHSO₃ minimizes side reactions by stabilizing the sulfinate ion .
- Temperature Gradients : Higher temperatures (e.g., 42°C vs. 25°C) enhance hmC-specific labeling efficiency by 15–20% .
Q. How do steric and electronic effects influence sulfinate ester reactivity in alkylation reactions?
- Steric Effects : Bulky substituents on the alkyl iodide (e.g., isopropyl vs. ethyl) reduce reaction rates by 30–50% due to hindered nucleophilic attack .
- Electronic Effects : Electron-withdrawing groups (e.g., NO₂) on the sulfinate increase electrophilicity, accelerating alkylation. Use Hammett σ values to predict reactivity trends .
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Storage : Keep in anhydrous benzene or toluene at –20°C to avoid hydrolysis.
- Stability Tests : Monitor via TLC or NMR every 3 months; degradation manifests as ethanesulfonic acid (δ 2.8 ppm in ¹H NMR) .
Methodological Frameworks
Designing a study to compare sulfinate esters in biotin pull-down assays:
- Hypothesis : this compound provides higher hmC labeling specificity than methyl analogs.
- Experimental Groups :
- Test: hmC + this compound (1 M, pH 5).
- Control: hmC + mthis compound (1 M, pH 5).
Addressing low reproducibility in sulfinate ester synthesis:
- Troubleshooting Checklist :
Verify solvent dryness (Karl Fischer titration).
Standardize mixing speed (e.g., 500 rpm magnetic stirring).
Pre-purify sodium ethanesulfinate via recrystallization .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
